molecular formula C12H12FNO2 B7947999 (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid

Cat. No.: B7947999
M. Wt: 221.23 g/mol
InChI Key: BLEQJARIPMGEMW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid is a synthetic organic compound that features a fluorinated indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

    Alkylation: The 5-fluoroindole undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropanoic acid side chain.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorinated indole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: A precursor in the synthesis of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid.

    Indole-3-acetic acid: A naturally occurring compound with a similar indole structure.

    3-(5-Fluoro-1H-indol-3-yl)propanoic acid: A structurally related compound without the methyl group.

Uniqueness

This compound is unique due to the presence of the fluorine atom and the chiral center, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-7(12(15)16)4-8-6-14-11-3-2-9(13)5-10(8)11/h2-3,5-7,14H,4H2,1H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEQJARIPMGEMW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid
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(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid
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(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid
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(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid
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(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid
Reactant of Route 6
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(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid

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